![molecular formula C13H21NO B3164645 Butyl[(2-ethoxyphenyl)methyl]amine CAS No. 893611-85-3](/img/structure/B3164645.png)

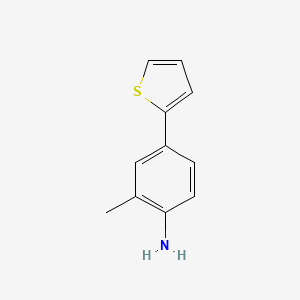

Butyl[(2-ethoxyphenyl)methyl]amine

Vue d'ensemble

Description

Butyl[(2-ethoxyphenyl)methyl]amine, also known as BEMA, is a chemical compound that belongs to the family of amines. It is a colorless liquid with a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol. BEMA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Polymer Solar Cells

Amine-based materials like [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN) have been applied successfully as acceptor and cathode interfacial materials in polymer solar cells. These materials demonstrate the potential of amine derivatives in improving the efficiency and fabrication process of solar cells, by enhancing electron mobility and enabling a favorable vertical phase separation (Lv et al., 2014).

Carbon Dioxide Capture

New tertiary amines, synthesized with varying alkyl chain lengths and hydroxyl groups, have shown promising results in carbon dioxide capture. These compounds exhibit high CO2 absorption capacity, cyclic capacity, and favorable kinetics for absorption and regeneration, highlighting the potential of amine derivatives in enhancing the efficiency of post-combustion CO2 capture processes (Singto et al., 2016).

Organic Electronics

Amino-functionalized conjugated polymers have been introduced as efficient electron transport layers (ETLs) in organometal trihalide perovskite solar cells, replacing traditional materials like PCBM. These polymers, due to the presence of amines, can passivate surface traps of perovskites and improve electron extraction, thereby increasing power conversion efficiency (Sun et al., 2016).

Corrosion Inhibition

Amine derivative compounds have been synthesized and evaluated for their corrosion inhibition performance on mild steel in an acidic medium. These studies show how the chemical structure of amine derivatives influences their effectiveness as corrosion inhibitors, offering insights into designing more efficient compounds for protecting metals against corrosion (Boughoues et al., 2020).

Analytical Chemistry

In analytical chemistry, amine derivatives have been utilized for the improvement of separation and quantization of aromatic amines in consumer products, such as hair dyes. The use of ionic liquids as novel media demonstrates the role of amine compounds in enhancing analytical methods for detecting contaminants (Lizier & Zanoni, 2012).

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-3-5-10-14-11-12-8-6-7-9-13(12)15-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJLOSDQCEWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=C1OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164565.png)

amine](/img/structure/B3164567.png)

![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)

![(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine](/img/structure/B3164605.png)

amine](/img/structure/B3164617.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)